molecular formula C22H19N3O2S B15149435 3-[(diphenylamino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione

3-[(diphenylamino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B15149435
M. Wt: 389.5 g/mol
InChI Key: KVSKZBYTTWFFSF-UHFFFAOYSA-N
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Description

3-[(Diphenylamino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This particular compound is known for its diverse applications in medicinal chemistry, material science, and as a potential pharmacophore in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(diphenylamino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol. The process can be summarized as follows:

    Formation of Hydrazide: The starting material, an appropriate hydrazide, is prepared by reacting hydrazine with an ester or acid chloride.

    Cyclization: The hydrazide is then treated with carbon disulfide and a base (e.g., potassium hydroxide) to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[(Diphenylamino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

3-[(Diphenylamino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-[(diphenylamino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Diphenylamino)methyl]-5-phenyl-1,3,4-oxadiazole-2(3H)-thione
  • 5-(Benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione

Uniqueness

3-[(Diphenylamino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

5-(2-methoxyphenyl)-3-[(N-phenylanilino)methyl]-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C22H19N3O2S/c1-26-20-15-9-8-14-19(20)21-23-25(22(28)27-21)16-24(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,16H2,1H3

InChI Key

KVSKZBYTTWFFSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=S)O2)CN(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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